2-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
2-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is an organic compound that features a complex structure with a bromophenyl group, an oxadiazole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide and an alkyl halide under basic conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the oxadiazole derivative with a thiol compound.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole ring is particularly significant due to its known bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the benzonitrile moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
- 2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
- 2-({[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
Uniqueness
The uniqueness of 2-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile lies in the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to unique interactions with biological targets and materials.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H10BrN3OS |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3OS/c17-14-7-5-11(6-8-14)15-19-20-16(21-15)22-10-13-4-2-1-3-12(13)9-18/h1-8H,10H2 |
InChI Key |
VQHRQCOKBWETJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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